5-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol
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Overview
Description
5-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol: is a complex compound with an intriguing structure. It belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQs) , which are widely distributed in nature as alkaloids. Due to their diverse biological activities, THIQs have found applications in medicinal chemistry .
Preparation Methods
The synthesis of this compound involves a combination of two synthetic methods:
Petasis Reaction: The diastereomeric morpholinone derivative is formed in the Petasis reaction.
Pomeranz–Fritsch–Bobbitt Cyclization: This classical method transforms the morpholinone derivative into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid , which constitutes the tetrahydroisoquinoline core.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve oxidizing agents like potassium permanganate (KMnO₄), while reduction could use reducing agents like sodium borohydride (NaBH₄).
Major Products: These reactions yield derivatives of the tetrahydroisoquinoline core, which can be further modified for specific applications.
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development.
Parkinson’s Disease: Related compounds have been studied for their effects on Parkinson’s disease treatment.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Uniqueness: Highlighting its uniqueness, we compare it to other similar compounds.
Similar Compounds: While I don’t have specific names, exploring related THIQs would provide valuable insights.
Properties
Molecular Formula |
C20H25NO4 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
5-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol |
InChI |
InChI=1S/C20H25NO4/c1-4-24-18-11-13-8-9-21-20(15(13)12-19(18)25-5-2)14-6-7-17(23-3)16(22)10-14/h6-7,10-12,20-22H,4-5,8-9H2,1-3H3 |
InChI Key |
PHEFTDKXUGQZBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3)OC)O)OCC |
Origin of Product |
United States |
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